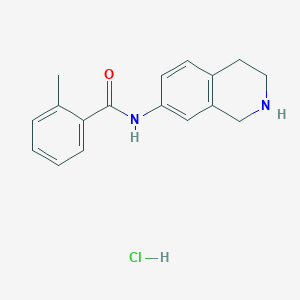![molecular formula C16H19N3O2S2 B7639116 3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole](/img/structure/B7639116.png)
3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis. The inhibition of GSK-3 has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease.
Mechanism of Action
3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole inhibitor VIII works by binding to the ATP-binding site of this compound, thereby inhibiting its activity. This compound is involved in the phosphorylation of various proteins, including glycogen synthase and β-catenin. The inhibition of this compound by this compound inhibitor VIII leads to the activation of glycogen synthase and the stabilization of β-catenin, resulting in various physiological effects.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound inhibitor VIII has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, improve insulin sensitivity, and reduce blood glucose levels in diabetes. Additionally, it has neuroprotective effects and may have potential in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The 3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole inhibitor VIII has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for this compound. It has been extensively studied in scientific research and has shown promising results in various therapeutic applications. However, there are some limitations to its use in lab experiments. It may have off-target effects on other kinases, and its efficacy may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of 3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole inhibitor VIII. Further research is needed to determine its efficacy and safety in clinical trials for the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, the development of more potent and selective this compound inhibitors may have potential therapeutic applications in various diseases. The elucidation of the molecular mechanisms underlying the effects of this compound inhibitor VIII may also provide insights into the pathogenesis of various diseases.
Synthesis Methods
The synthesis of 3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole inhibitor VIII involves a series of chemical reactions. The starting material is indole-3-carboxaldehyde, which is reacted with 2-mercaptoethanol to form 3-(2-mercaptoethyl)indole. This intermediate is then reacted with 2-bromo-1-(dimethylsulfamoyl)ethane to form this compound.
Scientific Research Applications
The 3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole inhibitor VIII has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. It has also been studied for its potential use in the treatment of diabetes by improving insulin sensitivity and reducing blood glucose levels. Additionally, it has been shown to have neuroprotective effects and may have potential in the treatment of Alzheimer's disease.
properties
IUPAC Name |
3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-19(2)23(20,21)18-11-14(16-8-5-9-22-16)13-10-17-15-7-4-3-6-12(13)15/h3-10,14,17-18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBWWVOPGXBAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC(C1=CC=CS1)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methanesulfonamido)-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7639035.png)

![N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639041.png)
![1-[2-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639050.png)
![5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile](/img/structure/B7639058.png)
![N,1-dimethyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyrazol-4-amine](/img/structure/B7639062.png)
![[2-(Aminomethyl)piperidin-1-yl]-(furan-2-yl)methanone;hydrochloride](/img/structure/B7639067.png)
![N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide](/img/structure/B7639072.png)
![N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639079.png)

![N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639127.png)
![5-[[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7639139.png)
![N-[3-(cyclopropylamino)-3-oxopropyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7639144.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-2-(3-methylphenyl)acetamide;hydrochloride](/img/structure/B7639145.png)